Product packaging for E 2012(Cat. No.:CAS No. 870843-42-8)

E 2012

Cat. No.: B1671010
CAS No.: 870843-42-8
M. Wt: 419.5 g/mol
InChI Key: PUOAETJYKQITMO-LANLRWRYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

E 2012 is a specialized research-grade chemical compound designed for use in biochemical and physiological studies. Its primary research value lies in its role as a selective agent for probing specific cellular pathways. In vitro studies suggest its mechanism of action involves the modulation of key signaling proteins, making it a valuable tool for investigating cell regulation and response mechanisms. Researchers utilize this compound in applications such as enzyme activity assays, receptor binding studies, and the exploration of metabolic processes. This product is supplied as a high-purity solid with strict quality control to ensure batch-to-batch consistency and reliability in experimental results. This compound is intended for Research Use Only and is not approved for human, veterinary, or diagnostic use. Researchers should consult the safety data sheet and handle the product in accordance with all applicable laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H26FN3O2 B1671010 E 2012 CAS No. 870843-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E)-1-[(1S)-1-(4-fluorophenyl)ethyl]-3-[[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]methylidene]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O2/c1-17-15-28(16-27-17)23-11-6-19(14-24(23)31-3)13-21-5-4-12-29(25(21)30)18(2)20-7-9-22(26)10-8-20/h6-11,13-16,18H,4-5,12H2,1-3H3/b21-13+/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUOAETJYKQITMO-LANLRWRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)C=C3CCCN(C3=O)C(C)C4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C=N1)C2=C(C=C(C=C2)/C=C/3\CCCN(C3=O)[C@@H](C)C4=CC=C(C=C4)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468614
Record name E 2012
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870843-42-8
Record name E-2012
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870843428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-2012
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05171
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name E 2012
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30468614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name E-2012
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LSD4Y5F0F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of E 2012 Action

Gamma-Secretase Modulation and Amyloid Precursor Protein Processing

Gamma-secretase is a multiprotein complex responsible for the proteolytic cleavage of various transmembrane proteins, including the amyloid precursor protein (APP) and Notch receptors. The modulation of gamma-secretase activity by E 2012 represents a crucial aspect of its molecular action.

Quantitative and Qualitative Alterations in Amyloid-Beta Peptide Isoform Generation

Amyloid-beta (Aβ) peptides are generated through the sequential proteolytic cleavage of APP by β-secretase and γ-secretase. Various Aβ isoforms exist, typically ranging from 36 to 43 amino acids in length, with Aβ40 and Aβ42 being the most common and widely studied due to their association with Alzheimer's disease pathology nih.govguidetopharmacology.org. Aβ42 is particularly prone to aggregation and is considered a key initiator in the pathogenesis of Alzheimer's disease guidetopharmacology.orgwikipedia.org.

This compound functions as a gamma-secretase modulator, exhibiting a distinct profile in its impact on Aβ peptide production. Research findings indicate that this compound effectively lowers the levels of both Aβ40 and Aβ42 peptides. Concurrently, it leads to an increase in the production of shorter Aβ isoforms, specifically Aβ37, both in in vitro and in vivo models mitoproteome.orgnih.gov. This shift in the Aβ isoform pattern, favoring shorter, less amyloidogenic peptides, is a characteristic feature of gamma-secretase modulators.

The quantitative and qualitative alterations in Aβ peptide generation by this compound are summarized in the table below:

Aβ IsoformEffect of this compoundReference
Aβ40Decreased levels mitoproteome.orgnih.gov
Aβ42Decreased levels mitoproteome.orgnih.gov
Aβ37Increased levels mitoproteome.orgnih.gov

Assessment of Selectivity Regarding Notch Substrate Cleavage

A significant challenge in targeting gamma-secretase for therapeutic purposes has been its involvement in the cleavage of multiple substrates, including the Notch receptor. Notch signaling plays a critical role in various cellular processes, including cell differentiation, proliferation, and apoptosis fishersci.seontosight.ai. Non-selective inhibition of gamma-secretase can lead to undesirable side effects due to interference with essential Notch-dependent pathways wikipedia.org.

This compound demonstrates selectivity in its gamma-secretase modulating activity. Notably, it exhibits no discernible effect on the gamma-secretase processing of Notch mitoproteome.orgnih.gov. This Notch-sparing property is a crucial characteristic, distinguishing this compound from non-selective gamma-secretase inhibitors. Beyond Notch, this compound also shows no effect on the gamma-secretase processing of EphA4 and EphB2 mitoproteome.orgnih.gov. This selectivity profile is important for minimizing off-target effects and enhancing the therapeutic potential of gamma-secretase modulation.

Elucidation of 3β-Hydroxysterol Δ24-Reductase (DHCR24) Inhibition

In addition to its role as a gamma-secretase modulator, this compound has been identified as an inhibitor of 3β-hydroxysterol Δ24-reductase (DHCR24), also known as desmosterol (B1670304) reductase. DHCR24 is a pivotal enzyme in the cholesterol biosynthesis pathway, catalyzing the final step, which involves the conversion of desmosterol to cholesterol.

The inhibition of DHCR24 by this compound leads to a metabolic shift characterized by the accumulation of desmosterol and a concomitant decrease in cholesterol levels. In vitro studies have investigated the inhibitory effects of this compound on cholesterol biosynthesis. For instance, this compound has been shown to have concentration-dependent inhibitory effects on cholesterol biosynthesis in primary cultures of rat hepatocytes and HepG2 cells, with half-maximal inhibitory concentrations (IC50s) of 11.0 nM and 15.1 nM, respectively. This demonstrates this compound's potency in interfering with the terminal step of cholesterol synthesis.

Integrative Analysis of Downstream Signaling Cascades and Cellular Responses

The dual molecular actions of this compound, specifically its modulation of gamma-secretase and inhibition of DHCR24, lead to distinct yet potentially interconnected downstream signaling cascades and cellular responses.

Regarding gamma-secretase modulation, the primary downstream effect is the alteration of the Aβ peptide profile, as detailed in Section 2.1.1. The reduction of Aβ40 and Aβ42 and the increase in Aβ37 represent a direct cellular response to the modified gamma-secretase activity mitoproteome.orgnih.gov. This shift is hypothesized to mitigate the aggregation of amyloid plaques, a hallmark of Alzheimer's disease nih.govguidetopharmacology.org.

The inhibition of DHCR24 by this compound triggers a separate set of downstream signaling events and cellular responses, largely due to the accumulation of desmosterol. Desmosterol is an endogenous ligand for Liver X Receptors (LXRs), particularly LXRα. Activation of LXRs by desmosterol can lead to changes in gene expression related to lipid metabolism, including increased biosynthesis of polyunsaturated fatty acids (PUFA) and the production of anti-inflammatory and pro-resolving lipid mediators. This suggests that DHCR24 inhibition by this compound could induce an anti-inflammatory and pro-resolving cellular phenotype.

A notable cellular response observed in in vivo studies following DHCR24 inhibition by this compound is the induction of cataracts in rats after repeated doses. This effect is mechanistically linked to the inhibition of DHCR24, leading to a prolonged and sustained elevation of lenticular desmosterol and a decrease in lenticular cholesterol. The accumulation of desmosterol within the lens precedes the formation of lenticular opacity, indicating a direct relationship between DHCR24 inhibition, desmosterol levels, and specific cellular responses in the lens.

Preclinical Investigations into the Therapeutic Profile of E 2012

Efficacy Studies in In Vitro Neuronal and Other Relevant Cell Systems

Para-Nitrophenylpiperazine (pNPP) has been characterized in vitro primarily as a monoamine releasing agent. Specifically, it functions as a selective partial serotonin (B10506) releasing agent.

Detailed Research Findings: In in vitro assays, pNPP demonstrated a half-maximal effective concentration (EC50) ranging from 19 to 43 nM for its serotonin-releasing activity. The maximal efficacy (Emax) observed for this action was 57%. Notably, pNPP showed negligible activity as a releasing agent for other key monoamines, such as dopamine (B1211576) or norepinephrine, with EC50 values exceeding 10,000 nM. The available literature does not extensively report on its specific activity at serotonin receptors.

The following table summarizes the key in vitro efficacy data for para-Nitrophenylpiperazine:

Neurotransmitter SystemActivityEC50 (nM)Emax (%)
SerotoninSelective Partial Releasing Agent19 - 4357
DopamineInactive>10,000N/A
NorepinephrineInactive>10,000N/A

While these findings delineate pNPP's fundamental pharmacological action as a monoamine releasing agent, specific detailed studies on its therapeutic efficacy in in vitro neuronal cell systems beyond this basic characterization, or in other relevant cell systems for therapeutic applications, are not widely documented in the publicly accessible literature.

Pharmacological Efficacy in Animal Models of Disease

General principles of preclinical animal model studies involve assessing a compound's ability to prevent, mitigate, or reverse disease-related pathologies or symptoms. Such studies are crucial for understanding a compound's therapeutic breadth and potential for translation to clinical applications. However, specific data demonstrating the pharmacological efficacy of pNPP in established animal models of neurological, psychiatric, or other diseases, as would be expected for a compound with a characterized monoamine-modulating activity, have not been identified in the reviewed scientific literature.

The absence of detailed published animal model efficacy data for para-Nitrophenylpiperazine limits a comprehensive discussion of its therapeutic profile in vivo.

Comprehensive Toxicological Evaluation and Risk Characterization of E 2012

Methodological Paradigms in Modern Toxicological Assessment for Novel Chemical Entities

Modern toxicological assessment for novel chemical entities, such as the hypothetical E 2012, is undergoing a significant paradigm shift, moving away from traditional animal-heavy testing towards more efficient, human-relevant, and mechanism-based approaches. This evolution is driven by ethical concerns regarding animal use, the high cost and time associated with in vivo studies, and the desire for more predictive and human-specific data rsc.orgaltex.orgfrontiersin.orgnih.gov.

Key to this modern approach are New Approach Methodologies (NAMs), which encompass a range of non-vertebrate animal technologies, methodologies, and computational approaches. NAMs include in silico (computer-based simulations), in chemico (methods assessing chemical interactions with biological macromolecules), and in vitro (cell and tissue-based methods) assays nih.govresearchgate.net. High-throughput and high-content screening methods, including 'omics' technologies like genomics, proteomics, and metabolomics, are integral to NAMs, offering a deeper understanding of biological systems and identifying molecular fingerprints of xenobiotic-induced toxicity altex.orgnih.govsapient.bio.

The objective is to establish a pragmatic framework that systematically accounts for complexities in extrapolation and data interpretation to support sound human health safety decisions researchgate.net. This involves understanding chemical toxicokinetics (what the body does to chemicals) and toxicodynamics (what chemicals do to the body) through in silico and in vitro systems researchgate.net. While in vivo models offer better translation to clinical observations, they are expensive and raise ethical concerns rsc.org. Therefore, the focus is on developing comprehensive testing strategies based on new and improved NAMs for human-relevant predictive toxicology frontiersin.org.

Specific Organ System Toxicities Associated with this compound

Hypothetical studies on this compound have indicated specific toxicities primarily affecting the ocular and hepatic systems.

Ocular Pathology: Mechanisms of Cataractogenesis

Hypothetical investigations into this compound exposure suggest a propensity for ocular pathology, specifically cataractogenesis. Cataracts, characterized by the opacification of the eye lens, are a leading cause of vision impairment globally mdpi.comaustinpublishinggroup.com. The lens constantly faces oxidative stress from both endogenous and exogenous sources, and chronic exposure to biohazards can lead to opacification mdpi.com.

Hypothetical data indicate that this compound may induce cataract formation through mechanisms involving oxidative stress and disruption of lens integrity. Factors influencing cataract formation include aging, disrupted metabolism, nutritional deficiency, and exposure to various forms of radiation veteriankey.com. Specific chemical compounds can induce cataracts, for instance, acetaminophen (B1664979) by decreasing glutathione (B108866) (GSH) levels, and naphthalene (B1677914) through a P450-glutathione-dependent mechanism veteriankey.com. Diquat, another example, induces free radical production and structural changes in lens fibers veteriankey.com.

For this compound, the proposed hypothetical mechanism involves the generation of reactive oxygen species (ROS) within the lens, leading to lipid peroxidation and protein aggregation. This is consistent with known mechanisms where toxic metabolites of oxygen, such as hydrogen peroxide (H2O2), are significantly increased in ocular humors in various experimental and human senile cataracts tandfonline.com. Impairment of enzymatic defenses against ROS, such as superoxide (B77818) dismutase, catalase, and glutathione peroxidase, has been observed in cataracts tandfonline.com. Hypothetically, this compound could interfere with these protective enzymatic systems.

Furthermore, the hypothetical data suggest that this compound may lead to the formation of light-scattering aggregates by damaged crystallins, a well-known mechanism in cataract formation mdpi.com. The interaction of carbonyl groups from malondialdehyde (MDA), a product of lipid peroxidation, with amino groups of proteins can lead to cross-linking and the formation of high molecular weight aggregates, ultimately contributing to opacification tandfonline.com.

Hypothetical research findings for this compound's impact on ocular pathology are summarized in the following table:

Ocular Finding (Hypothetical)Observed Mechanism (Hypothetical)Supporting Molecular Signature (Hypothetical)
Lens OpacificationOxidative Stress, Protein AggregationElevated MDA levels, Decreased GSH/GSSG ratio, Crystallin cross-linking
Epithelial HyperplasiaCellular Proliferation PerturbationIncreased Ki-67 expression in lens epithelium
Fiber DegenerationMitochondrial DysfunctionDecreased ATP production, Cytochrome c release

Hepatic Dysfunction and Associated Molecular Signatures

The liver is a vital organ responsible for metabolizing drugs and xenobiotics, making it a primary target for chemical-induced injury researchgate.net. Hypothetical studies on this compound suggest its potential to induce hepatic dysfunction, characterized by damage to hepatocytes, the major cell type in the liver. Common mechanisms of hepatotoxicity include damage to macromolecules, mitochondrial dysfunction, oxidative stress, activation of cell death-signaling pathways, and inflammation researchgate.net.

Hypothetical research indicates that this compound may induce liver injury through mechanisms involving mitochondrial dysfunction and the activation of specific cell death pathways. For instance, drug-induced liver injury (DILI) often involves molecular signatures related to metabolism, bile acid synthesis, and stress response pathways oup.com. Transcriptomic analyses can reveal DILI signature genes, and pathway analysis can shed light on the molecular mechanisms, such as the involvement of Small Ubiquitin-like Modifiers (SUMO) and Heat Shock Factor 1 (HSF1) pathways in DILI oup.com.

Hypothetically, this compound exposure could lead to alterations in gene expression profiles associated with these pathways. Toxicogenomics (TGx) is a widely used technique to investigate the molecular mechanisms of toxicity, and the liver is a well-documented target organ for TGx studies jst.go.jp. Studies have identified candidate TGx biomarkers for assessing and predicting liver toxicities jst.go.jp.

Hypothetical data for this compound's impact on hepatic function include:

Hepatic Finding (Hypothetical)Proposed Mechanism (Hypothetical)Associated Molecular Signature (Hypothetical)
Hepatocyte NecrosisMitochondrial Dysfunction, ApoptosisElevated ALT/AST, Increased GDH, Caspase-3 activation, Upregulation of pro-apoptotic genes (e.g., Bax)
SteatosisLipid Metabolism DisruptionAccumulation of triglycerides, Altered expression of genes related to fatty acid synthesis and oxidation (e.g., SREBP-1c, PPARα)
CholestasisBile Acid Transport ImpairmentElevated bilirubin, Increased bile acid levels, Altered expression of bile acid transporters (e.g., BSEP, MRP2)
InflammationImmune Cell ActivationIncreased inflammatory cytokines (e.g., TNF-α, IL-6), Infiltration of immune cells (e.g., macrophages)

Identification and Validation of Biomarkers for Early Detection of Toxicological Events

The identification and validation of biomarkers are critical for the early detection of toxicological events associated with novel chemical entities like this compound. Biomarkers are dynamic indicators of adverse effects that can provide an early warning of toxicity before histopathological changes become evident sapient.bio. They are useful for improving disease detection, maximizing information from toxicology studies, understanding disease mechanisms, and detecting early changes in disease development oup.com.

For this compound, hypothetical biomarker research would focus on identifying specific molecular, biochemical, or physiological changes that precede overt organ damage. Small molecule biomarkers, for example, can indicate adverse effects in the setting of chemical exposure sapient.bio. Non-targeted measurement of such biomarkers in preclinical samples can lead to the discovery of early biomarkers associated with late-stage toxicity outcomes sapient.bio.

In the context of this compound's hypothetical ocular toxicity, early biomarkers could include changes in lens transparency indicators or specific enzyme activities related to oxidative stress defense. For hepatic dysfunction, standard biomarkers like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are used, but their specificity and sensitivity can be limited nih.gov. Therefore, research on this compound would hypothetically focus on more sensitive and specific biomarkers, such as those related to mitochondrial damage (e.g., glutamate (B1630785) dehydrogenase [GDH] and mitochondrial DNA [mtDNA] fragments) or specific gene expression profiles associated with liver injury researchgate.netjst.go.jp.

The validation of these hypothetical biomarkers would involve correlating their changes with histopathological alterations and clinical outcomes in preclinical studies. For instance, serum cardiac troponins are a gold standard for diagnosing acute myocardial events and are increasingly recognized for assessing cardiotoxicity in safety studies, demonstrating the utility of sensitive biomarker detection technologies sigmaaldrich.com. Similarly, for this compound, a rigorous validation process would be essential to ensure the reliability and predictive utility of identified biomarkers.

Hypothetical biomarkers for this compound and their potential utility are outlined below:

Target Organ (Hypothetical)Potential Biomarker (Hypothetical)Utility for Early Detection (Hypothetical)
Eye (Lens)Soluble Crystallin AggregatesIndicates early protein damage before overt opacification
Eye (Lens)Oxidative Stress Markers (e.g., 8-OHdG)Reflects early oxidative damage to lens components
LiverMicroRNAs (e.g., miR-122)Early indicator of hepatocyte injury and inflammation nih.gov
LiverGlutamate Dehydrogenase (GDH)Specific marker for mitochondrial damage in hepatocytes researchgate.net
LiverSpecific Gene Expression SignaturesPredictive of mechanistic pathways leading to liver toxicity jst.go.jpfrontiersin.org

Compound Names and PubChem CIDs

Pharmacodynamic Interactions and Metabolic Disposition of E 2012

Impact of E 2012 on Cellular Bioenergetics and Homeostasis

Table 1: Inhibition of DHCR24 by this compound

Cell TypeIC50 (nM)
Primary Rat Hepatocytes11
HepG2 Cells15

Biological Stoichiometry and Elemental Dynamics Influenced by this compound

The influence of this compound on biological stoichiometry and elemental dynamics is primarily mediated through its effects on protein processing and metabolic pathways. As a γ-secretase modulator, this compound alters the proteolytic cleavage of amyloid-β precursor protein (APP), leading to changes in the production ratios of different amyloid-β (Aβ) isoforms. tocris.comrndsystems.com Specifically, this compound lowers levels of Aβ40 and Aβ42 while increasing Aβ37 levels. tocris.comrndsystems.com This shift in Aβ isoform stoichiometry reflects a direct impact on the elemental composition and processing of APP, a large transmembrane protein. The altered cleavage patterns necessitate changes in the cellular machinery involved in protein degradation and synthesis, influencing the dynamic balance of amino acids, carbon, nitrogen, and oxygen within the cellular proteome.

Investigation of this compound's Influence on Protein-Ligand Binding Kinetics

This compound's primary mechanism as a γ-secretase modulator involves specific protein-ligand interactions that alter the enzyme's proteolytic activity. This compound selectively inhibits the cleavage of the APP intracellular signaling domain (AICD) to amyloid-β (Aβ) over the cleavage of Notch to its signaling effector Notch intracellular domain (NICD). caymanchem.com This "Notch-sparing" property highlights a nuanced binding profile, where this compound preferentially interacts with γ-secretase in a manner that favors APP processing modulation without significantly affecting other critical γ-secretase substrates like Notch, EphA4, and EphB2. tocris.comrndsystems.com

In luciferase assays, this compound, at a concentration of 1 µM, demonstrated selective inhibition of AICD cleavage to Aβ. caymanchem.com The reduction of Aβ (1-42) (Aβ42) production in primary rat embryonic cerebral cortex neurons occurs with an IC50 value of 220 nM. caymanchem.com This data suggests a specific binding affinity and kinetic profile that allows for differential modulation of γ-secretase's multiple substrate cleavages. The precise binding site and conformational changes induced by this compound on the γ-secretase complex are areas of ongoing research, but its observed selectivity points towards a sophisticated protein-ligand interaction.

Table 2: this compound's Impact on Amyloid-β Isoform Production

Amyloid-β IsoformEffect of this compoundIC50 (Aβ42 production)
Aβ40Lowered levelsN/A
Aβ42Lowered levels220 nM
Aβ37Increased levelsN/A

Systems-Level Analysis of this compound's Metabolic Fate and Metabolite Interactions

A systems-level analysis of this compound's metabolic fate and metabolite interactions reveals several key aspects of its disposition. The compound's solubility profile indicates it is soluble to 100 mM in 1eq. HCl and to 100 mM in DMSO, with a solubility of ≥ 50 mg/mL (119.19 mM) in DMSO. rndsystems.comfishersci.fi This solubility is crucial for its absorption, distribution, and subsequent metabolic processing within biological systems.

While detailed pharmacokinetic parameters such as absorption rates, distribution volumes, and specific excretion pathways are not explicitly detailed, the observation that this compound "induces cataract following repeated doses in the rat" suggests its systemic distribution and potential accumulation or interaction with specific cellular components in the lens of the eye. caymanchem.comfishersci.fi This finding implies that this compound or its metabolites can reach and exert effects on tissues beyond its primary targets, indicating a broader systems-level interaction. The cataract induction could be a result of direct toxicity, interference with lens protein homeostasis, or an off-target effect related to its DHCR24 inhibition, as cholesterol metabolism is important for lens clarity. Further investigation into the specific metabolites formed, their stability, and their interaction with cellular pathways beyond γ-secretase and DHCR24 would provide a more comprehensive understanding of this compound's systems-level metabolic fate and its broader impact on biological systems.

Cutting Edge Methodological Approaches Applied to E 2012 Studies

High-Throughput Screening and "Omics" Technologies for Mechanistic Insights

High-Throughput Screening (HTS) and "Omics" technologies are indispensable tools for rapidly identifying and characterizing the biological activities of compounds like E 2012 and gaining deep mechanistic insights. HTS allows for the rapid testing of this compound against a vast array of biological targets (e.g., enzymes, receptors, cell lines) to identify initial hits and define its primary biological activities. This involves miniaturized assays, automated liquid handling, and sophisticated detection systems, enabling the evaluation of thousands to millions of data points efficiently.

Following initial HTS hits, "Omics" technologies provide a comprehensive view of this compound's impact at the molecular level.

Genomics: Transcriptomic profiling (e.g., RNA sequencing) would reveal how this compound alters gene expression patterns in target cells or tissues. For instance, treatment with this compound might hypothetically lead to the upregulation of genes involved in cellular stress response and the downregulation of genes associated with proliferation pathways, suggesting an antiproliferative effect.

Proteomics: Mass spectrometry-based proteomics would identify changes in protein abundance, post-translational modifications, and protein-protein interactions induced by this compound. This could uncover specific protein targets or signaling pathways modulated by the compound. For example, a hypothetical study might show a significant increase in the phosphorylation of a key signaling protein following this compound exposure, indicating activation of a specific kinase pathway.

Metabolomics: Analysis of the cellular metabolome would provide insights into the metabolic pathways affected by this compound. Changes in metabolite levels (e.g., altered amino acid profiles, shifts in energy metabolites) could indicate disruption of specific metabolic processes or the formation of this compound metabolites.

Illustrative Data Table: Hypothetical Gene Expression Changes in Response to this compound

Gene SymbolFold Change (this compound vs. Control)Pathway Associationp-value
Gene A2.8 (Upregulated)Apoptosis< 0.001
Gene B0.4 (Downregulated)Cell Cycle< 0.005
Gene C1.5 (Upregulated)Oxidative Stress< 0.01
Gene D0.7 (Downregulated)Lipid Metabolism< 0.001

Advanced Cell Culture Models and Organ-on-a-Chip Systems in this compound Research

Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex physiological environment of living organisms, limiting their predictive power for compound studies. For this compound research, advanced cell culture models and organ-on-a-chip systems would be crucial for more physiologically relevant investigations. colorado.edu

Three-Dimensional (3D) Cell Culture Models: These models, including spheroids, organoids, and hydrogel-based cultures, allow cells to grow and interact in a more naturalistic 3D environment. For this compound, 3D models could provide insights into its penetration, distribution, and efficacy within complex tissue structures, mimicking in vivo conditions more closely than 2D monolayers. For instance, a hypothetical study on this compound's effect on a tumor spheroid might show differential penetration and efficacy in the core versus the periphery of the spheroid, which would not be observable in 2D culture.

Organ-on-a-Chip Systems: These microfluidic devices contain living cells cultured in micro-engineered environments designed to mimic the physiological functions and mechanical forces of human organs. An "organ-on-a-chip" system for this compound research could involve a "liver-on-a-chip" to study its metabolism and potential hepatotoxicity, or a "lung-on-a-chip" to investigate its effects on respiratory epithelial cells and barrier function. These systems allow for precise control of fluid flow, nutrient delivery, and waste removal, providing a dynamic environment that closely resembles in vivo conditions, thereby offering more accurate predictions of this compound's systemic effects and pharmacokinetics. colorado.edu

Illustrative Comparison: this compound Efficacy in 2D vs. 3D Cell Models

Model TypeThis compound IC50 (Hypothetical)Observation
2D Monolayer10 µMRapid, uniform cellular response.
3D Spheroid25 µMReduced efficacy in spheroid core, indicating penetration limitations.
Organ-on-a-Chip18 µMMore complex response reflecting tissue-specific microenvironment factors.

Computational Modeling and Structural Biology Approaches for this compound Target Engagement

Understanding how this compound interacts with its biological targets at an atomic level is critical for rational drug design and mechanism elucidation. Computational modeling and structural biology techniques are essential for this purpose.

Computational Modeling (In Silico Approaches):

Molecular Docking: This technique predicts the preferred orientation of this compound when bound to a specific protein target, allowing for the estimation of binding affinity. For a hypothetical this compound, docking simulations could identify potential binding sites on a receptor or enzyme, suggesting its mode of action.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of this compound-target complexes over time. These simulations can reveal conformational changes upon binding, the stability of the complex, and the role of water molecules in the interaction. For instance, MD simulations might show that this compound induces a specific conformational shift in its target protein, crucial for its inhibitory activity.

Pharmacophore Modeling: This approach identifies the essential steric and electronic features of this compound required for its biological activity, which can then be used to design more potent and selective analogs.

Structural Biology Approaches:

X-ray Crystallography: If this compound can be co-crystallized with its target protein, X-ray crystallography would provide a high-resolution 3D structure of the this compound-target complex, precisely mapping the interaction points and binding pocket architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-state NMR can be used to study the binding of this compound to its target, providing information on binding kinetics, thermodynamics, and conformational changes in solution.

Illustrative Computational Modeling Results for this compound Binding

Target Protein (Hypothetical)Predicted Binding Affinity (Ki/Kd)Key Interaction Type
Receptor X50 nMHydrogen Bonding
Enzyme Y120 nMHydrophobic
Transporter Z80 nMIonic

Bioanalytical Method Development for this compound and Its Biological Impact Assessment

Accurate quantification of this compound and its metabolites in biological matrices is fundamental for understanding its pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (biological effects). service.gov.uk

Method Development:

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying small molecules in complex biological samples (e.g., plasma, urine, tissue homogenates). Method development for this compound would involve optimizing chromatographic separation parameters (column, mobile phase) and mass spectrometry detection parameters (ionization mode, precursor/product ion transitions) to achieve high sensitivity, selectivity, and linearity.

Gas Chromatography-Mass Spectrometry (GC-MS): If this compound or its metabolites are volatile or can be derivatized to become volatile, GC-MS could be employed, particularly for specific metabolic profiling.

Immunoassays: For high-throughput quantification in large sample sets, specific immunoassays (e.g., ELISA) could be developed if antibodies against this compound or its specific biomarkers are available.

Biological Impact Assessment:

Pharmacokinetic (PK) Studies: Bioanalytical methods enable the measurement of this compound concentrations over time in various biological fluids and tissues following administration. This data is used to calculate PK parameters such as half-life, clearance, volume of distribution, and bioavailability, which are crucial for understanding how the body handles this compound.

Pharmacodynamic (PD) Studies: By correlating this compound concentrations with its biological effects (e.g., changes in biomarker levels, target engagement, cellular responses), PD studies establish the relationship between exposure and response. For example, a hypothetical study might show that a certain plasma concentration of this compound correlates with a specific level of target protein modulation.

Illustrative Pharmacokinetic Parameters of this compound (Hypothetical Intravenous Administration)

ParameterValue (Hypothetical)Unit
Half-life (t½)4.5hours
Clearance (CL)0.8L/hr/kg
Volume of Distribution (Vd)0.5L/kg
Cmax150ng/mL
AUC (0-inf)900ng*hr/mL

Future Perspectives and Unaddressed Research Frontiers for E 2012

Exploring Novel Therapeutic Applications and Polypharmacology of E 2012

This compound is a potent, non-steroidal anti-inflammatory drug (NSAID)-derived gamma-secretase modulator that selectively alters the cleavage of the amyloid precursor protein (APP) to reduce the production of the aggregation-prone amyloid-beta 42 (Aβ42) peptide, a key pathogenic molecule in Alzheimer's disease. nih.gov While Alzheimer's disease has been the primary focus, the mechanism of this compound warrants investigation into other therapeutic areas.

The polypharmacology of a drug, its ability to interact with multiple targets, can be a double-edged sword, offering opportunities for novel applications while also presenting risks of adverse effects. researchgate.net For this compound, its known polypharmacology is primarily associated with an off-target effect. Research has shown that this compound inhibits 3β-hydroxysterol Δ24-reductase (DHCR24), the final enzyme in the cholesterol biosynthesis pathway. alamma.eu This inhibition leads to the accumulation of desmosterol (B1670304) and was identified as the cause of cataracts observed in preclinical rat studies, which ultimately led to the suspension of its clinical trials. nih.govalamma.eu

However, the modulation of gamma-secretase itself has therapeutic implications beyond Alzheimer's. Gamma-secretase is a multi-protein complex responsible for the cleavage of numerous transmembrane proteins, including Notch, which is crucial for cell-fate decisions. A key advantage of GSMs like this compound is their ability to modulate APP processing without significantly affecting Notch cleavage, a major issue that caused the failure of many gamma-secretase inhibitors (GSIs). scienceopen.comresearchgate.net This selectivity suggests a more favorable safety profile for GSMs in long-term treatment.

Recent studies have suggested that inhibiting DHCR24 can lead to an anti-inflammatory and pro-resolving phenotype by promoting the biosynthesis of pro-resolving lipid mediators. nih.gov This raises the intriguing possibility that the off-target effect of this compound, while detrimental to the lens, could be harnessed for conditions where inflammation is a key pathological feature. Future research could explore whether the anti-inflammatory properties associated with DHCR24 inhibition could be beneficial in certain contexts, provided the cataract-inducing effect can be mitigated or is not a concern for the target indication.

Table 1: Known Molecular Targets of this compound and Their Therapeutic Implications

Target Primary Indication Potential Novel Applications Associated Challenges
Gamma-Secretase (APP processing) Alzheimer's Disease Other amyloid-related disorders Achieving sufficient brain penetration and efficacy.

| DHCR24 | (Off-target) | Inflammatory disorders | Cataract formation due to desmosterol accumulation in the lens. alamma.eu |

Strategies for Rational Design of Analogs with Enhanced Therapeutic Indices

The primary challenge in designing analogs of this compound is to enhance its therapeutic index by separating the desired gamma-secretase modulation from the undesirable inhibition of DHCR24. Rational drug design, aided by structural biology and computational modeling, provides a pathway to achieve this.

The recent determination of the structure of the gamma-secretase complex co-crystallized with this compound offers unprecedented opportunities for structure-based drug design. nih.gov It has been shown that imidazole-based GSMs like this compound interact at the interface between gamma-secretase and the APP-C99 substrate. nih.gov Photoaffinity probes have further revealed that this compound specifically labels the N-terminal fragment of presenilin-1 (PS1-NTF), a key component of the gamma-secretase complex. researchgate.netnih.gov

This detailed structural information can guide the design of new analogs with modified chemical scaffolds that optimize interactions with the gamma-secretase complex while minimizing or eliminating binding to DHCR24. Computational approaches, such as molecular docking and free energy calculations, can be employed to predict the binding affinities of newly designed molecules for both the target (gamma-secretase) and the anti-target (DHCR24). nih.gov

The development of E2212, a follow-up compound to this compound, demonstrated the feasibility of this approach. E2212 robustly lowered plasma Aβ42 in clinical trials without causing the lenticular opacity seen with this compound, indicating that the DHCR24 inhibitory activity was successfully engineered out. nih.gov Although E2212 was not further developed for undisclosed reasons, it serves as a proof-of-concept for the rational design of safer GSMs. nih.gov

Future strategies should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand which chemical moieties are responsible for DHCR24 inhibition versus gamma-secretase modulation.

Target-Focused Screening: Developing high-throughput screens to test new compounds for their activity on both gamma-secretase and DHCR24 simultaneously.

Pharmacokinetic Optimization: Ensuring that new analogs possess favorable absorption, distribution, metabolism, and excretion (ADME) properties for central nervous system applications.

Long-Term Biological Consequences and Environmental Interactions of this compound

Understanding the long-term biological consequences of this compound and its analogs is crucial for their potential clinical use. The primary long-term adverse effect identified for this compound is the development of cataracts. alamma.eu This is a direct result of the sustained accumulation of desmosterol in the lens due to DHCR24 inhibition. The changes in desmosterol levels in the plasma and liver were found to precede the changes in the lens, suggesting that these could serve as predictive safety biomarkers for lenticular opacity. alamma.eu

Beyond the lens, the long-term systemic consequences of altering the cholesterol biosynthesis pathway need further investigation. As DHCR24 is linked to various cellular processes, including responses to oxidative stress and inflammation, its chronic inhibition could have widespread effects. nih.gov The potential for anti-inflammatory effects, as suggested by recent research, is a significant long-term consequence that could be either beneficial or detrimental depending on the physiological context. nih.gov

The environmental fate of this compound, an imidazole-based pharmaceutical, is another unaddressed research frontier. Pharmaceuticals can enter the environment through various pathways, including excretion and improper disposal. nih.gov Imidazole-containing compounds are used in a wide range of pharmaceuticals and can be found in wastewater and surface waters. mdpi.com The environmental persistence, potential for bioaccumulation, and ecotoxicity of this compound and its metabolites are currently unknown.

Future research in this area should include:

Biodegradation Studies: Assessing the susceptibility of this compound to degradation by microorganisms in wastewater treatment plants and natural environments. frontiersin.org

Ecotoxicology Assessment: Evaluating the potential toxicity of this compound to aquatic organisms and other non-target species.

Photolysis and Hydrolysis Studies: Determining the stability of the compound under various environmental conditions, such as exposure to sunlight and different pH levels.

Table 2: Potential Long-Term Consequences and Environmental Interactions of this compound

Area of Concern Specific Issue Research Needed
Long-Term Biological Consequences Cataract formation Development of non-cataractogenic analogs.
Systemic effects of DHCR24 inhibition Long-term animal studies to assess effects on inflammation, oxidative stress, and lipid metabolism.
Environmental Interactions Persistence in aquatic environments Studies on biodegradation, photolysis, and hydrolysis. mdpi.com

Integration of Academic Research with Clinical Translation Pathways

The story of this compound serves as a poignant case study in the challenges of translating promising preclinical research into successful clinical therapies. nih.gov Despite effectively reducing plasma Aβ levels in Phase I trials, an unforeseen off-target toxicity discovered in parallel preclinical studies halted its development. nih.govnih.gov This highlights a critical gap that often exists between academic discovery and clinical application.

To bridge this gap, a more integrated approach is necessary. This involves closer collaboration between academic researchers, who often lead in target discovery and mechanistic understanding, and pharmaceutical companies, which have the resources and expertise for drug development and clinical trials.

Key elements for improving the clinical translation pathway for compounds like this compound include:

Early and Comprehensive Safety Profiling: Utilizing advanced in vitro and in silico models to predict potential off-target effects early in the drug discovery process. This includes screening against a broad panel of receptors and enzymes.

Biomarker Development: Identifying and validating biomarkers, such as plasma desmosterol for this compound, that can predict both efficacy and toxicity in preclinical and clinical studies. alamma.eu

Translational Research Consortia: Fostering public-private partnerships to share data, resources, and expertise, thereby de-risking novel therapeutic approaches and accelerating their development. The challenges in conducting and translating findings from clinical trials are significant, requiring careful planning and execution. nih.govnih.gov

The development of this compound and its successor E2212 illustrates an iterative learning process that is fundamental to drug discovery. The initial failure provided crucial insights that led to the design of a potentially safer molecule. nih.gov Future success in developing treatments for complex diseases like Alzheimer's will depend on strengthening these feedback loops between clinical experience and basic science research.

Q & A

Q. Q. What are the pitfalls in interpreting this compound’s in silico docking results?

  • Methodological Answer :
  • Limitations : Overfitting, force field inaccuracies, solvent effects.
  • Mitigation : Run simulations with multiple software (AutoDock, Schrödinger) and validate with wet-lab mutagenesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
E 2012
Reactant of Route 2
Reactant of Route 2
E 2012

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.